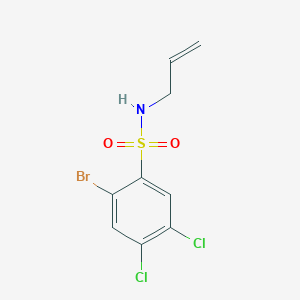
2-Bromo-4,5-dichloro-N-prop-2-enylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5-dichloro-N-prop-2-enylbenzenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a sulfonamide derivative that has shown promising results in various studies related to biochemistry and physiology.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dichloro-N-prop-2-enylbenzenesulfonamide involves the inhibition of the activity of various enzymes, including carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate ions, which are crucial for the regulation of pH in the body. Additionally, this compound has been found to inhibit the activity of various proteins that are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases. Additionally, this compound has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, which plays a crucial role in the regulation of pH in the body.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Bromo-4,5-dichloro-N-prop-2-enylbenzenesulfonamide in lab experiments include its unique properties and its ability to inhibit the activity of various enzymes. However, this compound has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the use of 2-Bromo-4,5-dichloro-N-prop-2-enylbenzenesulfonamide in scientific research. One potential direction is the development of new compounds that are based on the structure of this compound. Additionally, this compound could be further studied for its potential use in the treatment of various diseases, including cancer and inflammation. Finally, future research could focus on the development of new methods for the synthesis and purification of this compound.
Synthesis Methods
The synthesis of 2-Bromo-4,5-dichloro-N-prop-2-enylbenzenesulfonamide is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-bromo-4,5-dichlorobenzenesulfonyl chloride with propargylamine, followed by the addition of triethylamine. The resulting product is then treated with hydrochloric acid to yield this compound.
Scientific Research Applications
2-Bromo-4,5-dichloro-N-prop-2-enylbenzenesulfonamide has been extensively used in scientific research, particularly in the field of biochemistry and physiology. This compound has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, which plays a crucial role in the regulation of pH in the body. Additionally, this compound has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
2-bromo-4,5-dichloro-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl2NO2S/c1-2-3-13-16(14,15)9-5-8(12)7(11)4-6(9)10/h2,4-5,13H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBSFJNZSNDOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC(=C(C=C1Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2922602.png)


![2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide](/img/structure/B2922607.png)



![methyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B2922611.png)

![1-[3-(3-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2922618.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2922621.png)
![Bicyclo[3.2.1]octane-3-sulfonyl chloride](/img/structure/B2922623.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2922624.png)